Mexiletine hydrochloride

Overview

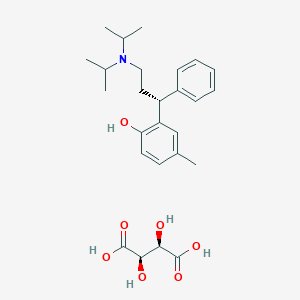

Description

Mexiletine hydrochloride is an orally active antiarrhythmic agent . It is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . It belongs to the group of medicines known as antiarrhythmics . It is used to correct irregular heartbeats to a normal rhythm .

Synthesis Analysis

Mexiletine hydrochloride is synthesized in a solid-liquid heterogeneous reaction system. In the etherification step, 2,6-xylenols are put into the system. The 2,6-xylenols anion-adsorption exists in a solvent on the surface of an inorganic base .

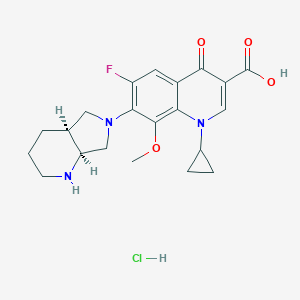

Molecular Structure Analysis

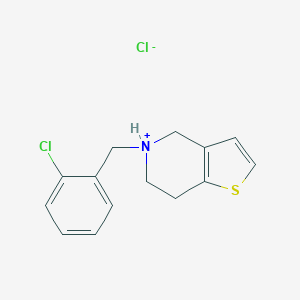

The chemical name of mexiletine hydrochloride is 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride . Its structural formula is C11H17NO·HCl .

Chemical Reactions Analysis

Mexiletine hydrochloride has been shown to be effective in reducing induced ventricular arrhythmias . It is also used in in vitro dissolution studies .

Physical And Chemical Properties Analysis

Mexiletine hydrochloride is a white to off-white crystalline powder . It has a slightly bitter taste and is freely soluble in water and in alcohol . Its molecular weight is 215.72 .

Scientific Research Applications

Antiarrhythmic Agent

Mexiletine hydrochloride is a class IB antiarrhythmic agent . It acts as a non-selective voltage-gated sodium channel blocker . It is commonly used to treat an abnormal heartbeat or rhythm in the lower parts of the heart, called the ventricles . This condition is known as ventricular arrhythmia .

Chiral Separation

Mexiletine hydrochloride has been used in the development of a new, fast, and efficient method for the chiral separation of Mexiletine enantiomers . This method uses capillary electrophoresis and cyclodextrins as chiral selectors .

Sodium Current Increase

Chronic administration of Mexiletine has been shown to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This could have implications for understanding the effects of Mexiletine on cardiac cells.

Treatment of Ventricular Arrhythmia

Mexiletine is specifically used for people with serious ventricular arrhythmias . It may also be used for other conditions as determined by a healthcare provider .

Restoration of Mutant Sodium Channels

Mexiletine has been shown to restore the trafficking of mutant sodium channels to the membrane . This could have potential applications in the treatment of conditions associated with mutant sodium channels.

Reduction of Ventricular Arrhythmias

Mexiletine has been used in studies to measure the reduction in spontaneous occurrence of ventricular arrhythmias . It has also been used to reduce the burden of therapy in those with arrhythmias resistant to conventional treatment .

Mechanism of Action

Target of Action

Mexiletine hydrochloride primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for the regular rhythm of the heart .

Mode of Action

Mexiletine hydrochloride, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses . This inhibition reduces the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .

Biochemical Pathways

Mexiletine hydrochloride affects the cardiac conduction system by altering the sodium ion channels’ activity . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . This results in a decrease in the effective refractory period (ERP) in Purkinje fibers in the heart . The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio .

Pharmacokinetics

Mexiletine hydrochloride is well absorbed and has a distribution volume of 5 to 7 L/kg . It is metabolized in the liver via CYP2D6 to inactive metabolites, with a low first-pass effect . About 10% of the drug is excreted unchanged in the urine . The onset of action is between 30 to 120 minutes, and the time to peak serum concentration is 2 to 3 hours . The elimination half-life is approximately 10 to 12 hours .

Result of Action

The primary molecular effect of mexiletine hydrochloride is the inhibition of sodium channels, which leads to a decrease in the rate of rise of the action potential . This results in a decrease in the effective refractory period (ERP) in Purkinje fibers in the heart . The cellular effect is the alteration of the cardiac conduction system, which can help manage conditions like ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of mexiletine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP1A2 can affect the metabolism and efficacy of mexiletine . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as heart rate . At slower heart rates, mexiletine has little or no effect, while at faster heart rates, its effects are more pronounced .

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31828-71-4 (Parent) | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045783 | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Mexiletine hydrochloride | |

CAS RN |

5370-01-4 | |

| Record name | Mexiletine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5370-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005370014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-(2,6-xylyloxy)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606D60IS38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.